{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This specific compound has garnered interest due to its potential applications in medicinal chemistry and drug development.
This compound is classified as a benzimidazole derivative with a methanol functional group. The presence of the 2,6-dimethylphenoxyethyl side chain contributes to its unique properties and potential biological activities.
The synthesis of {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves several steps:
The compound can undergo various chemical reactions:
The mechanism of action for {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is primarily based on its interaction with biological targets:
Studies have shown that benzimidazole derivatives often interact with tubulin and other cellular targets, leading to cytotoxic effects in cancer cells .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize the compound's structure and confirm its purity .
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol has potential applications in:
The compound {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol represents a structurally sophisticated benzimidazole derivative with systematic IUPAC nomenclature providing unambiguous identification. Its name decomposes into three key regions:
Table 1: Molecular Identifiers of the Target Compound
Identifier Type | Value |
---|---|
Systematic IUPAC Name | {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol |
Molecular Formula | C₁₉H₂₂N₂O₂ |
Canonical SMILES | CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CO |
Key Substituents | 2-(2,6-dimethylphenoxy)ethyl (N1), hydroxymethyl (C2) |
The molecular formula C₁₉H₂₂N₂O₂ confirms 19 carbon atoms, 22 hydrogens, 2 nitrogens, and 2 oxygens, consistent with the aggregation of the benzimidazole core (C₇H₆N₂), the substituted phenoxyethyl chain (C₁₀H₁₃O), and the methanol group (CH₂OH). This systematic naming aligns with IUPAC conventions where parent heterocycles prioritize functionalization sites, as observed in structurally related benzimidazole alcohols like the crystallographically characterized (±)-1-(1H-benzimidazol-2-yl)ethanol [2] and (1-(2-(2-methoxyphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol (CAS 853752-66-6) [4].
Benzimidazole derivatives emerged as privileged scaffolds in medicinal chemistry due to their resemblance to purine bases, enabling targeted interactions with biological macromolecules. The specific structural modifications present in {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol—particularly the ortho-disubstituted phenoxyethyl chain—reflect design principles aimed at optimizing receptor affinity and metabolic stability.
Historically, the incorporation of ether-linked arylalkyl groups at N1 dates to patents describing antihypertensive and antiarrhythmic agents, where similar frameworks demonstrated modulation of adrenergic and angiotensin pathways [9]. For instance, analogs like N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2,6-dimethylphenoxy)acetamide (Sigma-Aldrich R109010) leverage the 2,6-dimethylphenoxy motif for steric shielding against enzymatic degradation [5]. The C2 hydroxymethyl group further differentiates this compound from early benzimidazoles (e.g., omeprazole derivatives), enabling versatile pharmacophore anchoring via hydrogen bonding or esterification, as evidenced in compounds like (S)-{1-[(2,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl}(pyridin-4-yl)methanol (PubChem CID 145714259) [8].
While direct therapeutic data for this exact molecule remains proprietary in early discovery literature, its structural lineage suggests roles in targeting kinases, GPCRs, or ion channels—applications validated by related molecules in oncological, cardiovascular, and antimicrobial research [2] [9].
The compound’s bioactivity potential arises from synergistic interactions between three key functional groups:
Table 2: Pharmacophoric Contributions of Functional Groups
Functional Group | Role in Molecular Recognition | Structural Consequences |
---|---|---|
Benzimidazole ring | Hydrophobic contact; H-bond donation/acceptance | Planarity enhances target engagement |
C2 hydroxymethyl | H-bond donation; derivatization site | Enhances solubility; mediates crystal packing |
2,6-dimethylphenoxy | Steric shielding; hydrophobic anchoring | Ortho-methyl groups restrict rotation, improving metabolic stability |
Collectively, these groups position the compound as a versatile intermediate for developing therapeutics targeting enzymes or receptors requiring multimodal interactions. The methanol group’s role parallels {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-66-6), where O-H⋯N bonds stabilize supramolecular architectures [4], while the phenoxyethyl chain mirrors antihypertensive agents exploiting sterically hindered aryl ethers [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1